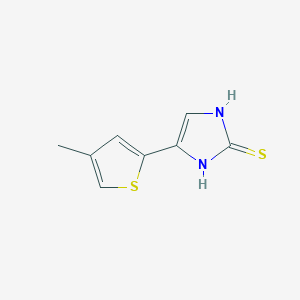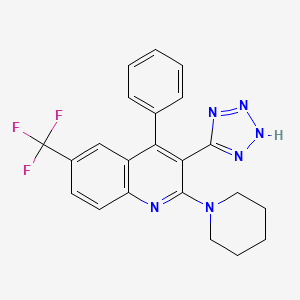
6-(2-Morpholinoethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27109571-Compound-1” is a small molecular drug developed by F. Hoffmann-La Roche AG. It is known for its inhibitory effects on fatty acid-binding proteins, particularly fatty acid-binding protein 4 and fatty acid-binding protein 5 . This compound has shown potential in various therapeutic applications, particularly in the treatment of metabolic disorders and obesity .
Preparation Methods
The preparation of “PMID27109571-Compound-1” involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The process involves multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
“PMID27109571-Compound-1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others to modify its activity. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
“PMID27109571-Compound-1” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions of fatty acid-binding proteins and their inhibitors.
Biology: The compound is utilized in research to understand the role of fatty acid-binding proteins in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications in treating metabolic disorders, obesity, and related conditions.
Industry: The compound is used in the development of new drugs targeting fatty acid-binding proteins, contributing to the pharmaceutical industry’s efforts to create effective treatments for metabolic diseases
Mechanism of Action
The mechanism of action of “PMID27109571-Compound-1” involves its binding to fatty acid-binding proteins, particularly fatty acid-binding protein 4 and fatty acid-binding protein 5 . By inhibiting these proteins, the compound disrupts the normal function of fatty acid transport and metabolism, leading to reduced lipid accumulation and improved metabolic profiles. The molecular targets and pathways involved include the peroxisome proliferator-activated receptor signaling pathway and the hormone-sensitive lipase-mediated triacylglycerol hydrolysis pathway .
Comparison with Similar Compounds
“PMID27109571-Compound-1” is unique in its specific inhibition of fatty acid-binding protein 4 and fatty acid-binding protein 5. Similar compounds include:
PMID27109571-Compound-5: Another inhibitor of fatty acid-binding proteins with a slightly different chemical structure and pharmacological profile.
PMID27109571-Compound-6: A related compound with similar inhibitory effects but different therapeutic applications.
BVT-24834: A compound targeting fatty acid-binding proteins with distinct structural features and clinical uses. The uniqueness of “PMID27109571-Compound-1” lies in its specific binding affinity and inhibitory potency, making it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-(2-morpholin-4-ylethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-1-2-11(13-9-10)3-4-14-5-7-17-8-6-14/h1-2,9H,3-8H2,(H,15,16) |
InChI Key |
IAYFDTNYXBOKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)
![8-N-benzhydryl-3-N-[4-[[8-(benzhydrylcarbamoyl)-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide](/img/structure/B10834730.png)

![N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide](/img/structure/B10834738.png)
![[5-Carboxy-2-oxo-5-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentyl]-dimethylsulfanium](/img/structure/B10834741.png)
![Preparation of (R)-(6-(4-chlorophenyl)-1-methyl-8-(1-methyl-1H-pyrazol-4-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate](/img/structure/B10834751.png)

![[5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium](/img/structure/B10834766.png)
![N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834768.png)
![[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834785.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)


